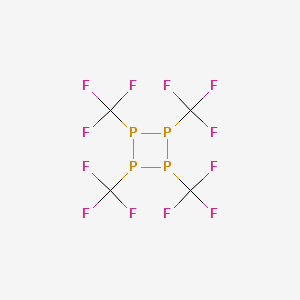
Cyclobutaphosphane, tetrakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutaphosphane, tetrakis(trifluoromethyl)- is a chemical compound with the formula C₄F₁₂P₄ and a molecular weight of 399.9187 . This compound is notable for its unique structure, which includes a cyclobutaphosphane ring substituted with four trifluoromethyl groups. The trifluoromethyl groups are known for their robust, hydrophobic, and electron-withdrawing properties, making this compound significant in various chemical applications .
Vorbereitungsmethoden
The synthesis of cyclobutaphosphane, tetrakis(trifluoromethyl)- involves specific reaction conditions and routes
Analyse Chemischer Reaktionen
Cyclobutaphosphane, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can convert the trifluoromethyl groups into other functional groups.
Substitution: The trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclobutaphosphane, tetrakis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, especially in the development of bioactive molecules.
Industry: The compound is used in the production of materials with specific electronic and hydrophobic properties
Wirkmechanismus
The mechanism by which cyclobutaphosphane, tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence various pathways, including those involved in catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Cyclobutaphosphane, tetrakis(trifluoromethyl)- can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain trifluoromethyl groups and are used in similar applications.
Tertiary phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in catalysis and organic synthesis.
The uniqueness of cyclobutaphosphane, tetrakis(trifluoromethyl)- lies in its cyclobutaphosphane ring structure combined with the electron-withdrawing trifluoromethyl groups, which impart distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
393-02-2 |
|---|---|
Molekularformel |
C4F12P4 |
Molekulargewicht |
399.92 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(trifluoromethyl)tetraphosphetane |
InChI |
InChI=1S/C4F12P4/c5-1(6,7)17-18(2(8,9)10)20(4(14,15)16)19(17)3(11,12)13 |
InChI-Schlüssel |
TVWVWIPMQJSXJS-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P1P(P(P1C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



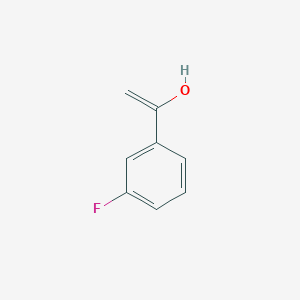
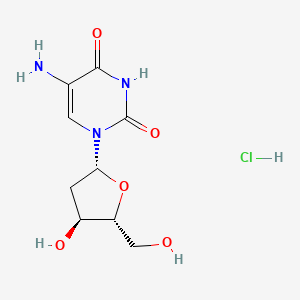
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
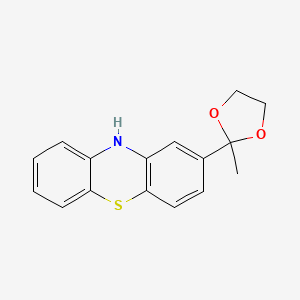


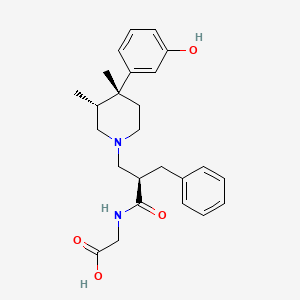


![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
